2,2-Dibromo-1-(4-phenoxyphenyl)ethanone
Description
2,2-Dibromo-1-(4-phenoxyphenyl)ethanone is a halogenated aromatic ketone characterized by a phenoxy substituent at the para position of the phenyl ring and two bromine atoms on the α-carbon of the ketone group. Dibromoethanone derivatives are typically synthesized via halogenation of acetophenone precursors using reagents like N-bromosuccinimide (NBS) under acidic or ionic liquid conditions .
Properties
Molecular Formula |
C14H10Br2O2 |
|---|---|
Molecular Weight |
370.03 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C14H10Br2O2/c15-14(16)13(17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14H |
InChI Key |
ONGLZKDNGDUYKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The substituent on the phenyl ring significantly influences the compound’s physical properties, reactivity, and intermolecular interactions. Key analogs include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br) and nitro groups lower melting points compared to electron-donating groups (e.g., OCH₃, CH₃). For example, the 3-nitro derivative (55–56°C) has a significantly lower mp than the 4-methyl analog (97–98°C) due to reduced intermolecular forces .
- Spectral Shifts: The CHBr₂ proton in ¹H NMR appears downfield (δ ~6.6–6.7) across analogs, with slight variations depending on substituent electronic effects. The 4-methoxy derivative shows a distinct OCH₃ singlet at δ 3.88 .
- Synthetic Yields: Brominated derivatives (e.g., 4-bromo) achieve high yields (~84–87%) under optimized halogenation conditions .
Crystallographic and Intermolecular Interactions
- Fluorinated Analog (C₁₄H₈Br₂F₂O₂): Exhibits a monoclinic crystal system (space group P2₁/c) with a dihedral angle of 73.22° between phenyl rings. π-π stacking (centroid distance: 3.596 Å) and C–H···O interactions stabilize the lattice .
- Hydroxy-Methoxy Derivative (C₉H₈Br₂O₃): Intramolecular O–H···O hydrogen bonding (H···O = 2.27 Å) and layered 2D arrays via C–H···O interactions are observed .
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